molecular formula C7H10N2O B13625853 [1-(1H-pyrazol-3-yl)cyclopropyl]methanol

[1-(1H-pyrazol-3-yl)cyclopropyl]methanol

Cat. No.: B13625853
M. Wt: 138.17 g/mol
InChI Key: IPHXYWJKYBLLAY-UHFFFAOYSA-N
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Description

[1-(1H-pyrazol-3-yl)cyclopropyl]methanol: is a chemical compound characterized by the presence of a cyclopropyl group attached to a pyrazole ring, with a methanol group linked to the cyclopropyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(1H-pyrazol-3-yl)cyclopropyl]methanol typically involves the reaction of a suitable pyrazole derivative with a cyclopropyl-containing reagent. One common method includes the use of cyclopropylcarbinol and pyrazole under specific reaction conditions to yield the desired product. The reaction is often carried out in the presence of a base, such as sodium hydride, and a solvent like tetrahydrofuran, at controlled temperatures to ensure optimal yield.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety, often utilizing continuous flow reactors and automated systems to maintain consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [1-(1H-pyrazol-3-yl)cyclopropyl]methanol can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into various alcohol derivatives, using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole ring or the cyclopropyl group are replaced by other groups, using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

    Substitution: Halogens, nucleophiles, often in the presence of catalysts or under reflux conditions.

Major Products Formed:

    Oxidation: Ketones, aldehydes.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrazole or cyclopropyl derivatives.

Scientific Research Applications

Chemistry: In chemistry, [1-(1H-pyrazol-3-yl)cyclopropyl]methanol is used as a building block for the synthesis of more complex molecules

Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic applications.

Medicine: In medicine, this compound is explored for its potential as a drug candidate. Its structural features make it a promising lead compound for the development of new pharmaceuticals aimed at treating various diseases.

Industry: Industrially, the compound is used in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and other high-performance materials.

Mechanism of Action

The mechanism of action of [1-(1H-pyrazol-3-yl)cyclopropyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signaling cascades.

Comparison with Similar Compounds

  • [1-(1H-pyrazol-3-yl)cyclopropyl]ethanol
  • [1-(1H-pyrazol-3-yl)cyclopropyl]amine
  • [1-(1H-pyrazol-3-yl)cyclopropyl]acetone

Comparison: Compared to its similar compounds, [1-(1H-pyrazol-3-yl)cyclopropyl]methanol is unique due to the presence of the methanol group, which imparts distinct chemical and physical properties. This difference influences its reactivity, solubility, and potential applications. For instance, the methanol group may enhance its solubility in polar solvents and affect its interaction with biological targets, making it a more versatile compound for various research applications.

Properties

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

IUPAC Name

[1-(1H-pyrazol-5-yl)cyclopropyl]methanol

InChI

InChI=1S/C7H10N2O/c10-5-7(2-3-7)6-1-4-8-9-6/h1,4,10H,2-3,5H2,(H,8,9)

InChI Key

IPHXYWJKYBLLAY-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CO)C2=CC=NN2

Origin of Product

United States

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